molecular formula C9H12ClFN2 B13218549 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine

4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine

Cat. No.: B13218549
M. Wt: 202.65 g/mol
InChI Key: PFVFBRJURWLJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine is a pyrimidine derivative known for its utility as a building block in the synthesis of bio-active compounds. This compound is characterized by its molecular formula C9H12ClFN2 and a molecular weight of 202.66 g/mol . It is often used in the preparation of broad-spectrum triazole antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine typically involves the chlorination, fluorination, and alkylation of pyrimidine derivatives. The reaction conditions often include the use of chlorinating agents like thionyl chloride, fluorinating agents such as diethylaminosulfur trifluoride (DAST), and alkylating agents like isopropyl bromide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine exhibits unique properties such as enhanced stability and reactivity due to the presence of the isopropyl group. This makes it a valuable intermediate in the synthesis of bio-active compounds .

Properties

Molecular Formula

C9H12ClFN2

Molecular Weight

202.65 g/mol

IUPAC Name

4-chloro-6-ethyl-5-fluoro-2-propan-2-ylpyrimidine

InChI

InChI=1S/C9H12ClFN2/c1-4-6-7(11)8(10)13-9(12-6)5(2)3/h5H,4H2,1-3H3

InChI Key

PFVFBRJURWLJPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)C(C)C)Cl)F

Origin of Product

United States

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